3-Chloro-5-hydroxy-2-pentanone

Description

Significance of Halogenated Alcohols and Ketones as Synthetic Intermediates

Halogenated alcohols and ketones are highly prized as synthetic intermediates due to the diverse transformations they can undergo. The halogen atom, typically chlorine or bromine, serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups. rsc.org The carbonyl group of the ketone can be targeted by nucleophiles, undergo reductions to form secondary alcohols, or participate in various coupling reactions. fiveable.me The hydroxyl group can be involved in ether or ester formation and can also direct the stereochemical outcome of nearby reactions.

The presence of both a halogen and a carbonyl group on the same molecule allows for sequential and sometimes one-pot reactions, streamlining synthetic pathways. For instance, an α-haloketone can first undergo a nucleophilic substitution at the halogenated carbon, followed by a reaction at the carbonyl center. nih.gov This dual reactivity is a cornerstone of their utility in building complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. nih.gov

Overview of 3-Chloro-5-hydroxy-2-pentanone within this Class

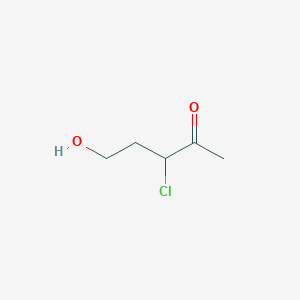

This compound, with the chemical formula C5H9ClO2, is a prime example of a halogenated hydroxyketone. nih.gov Its structure features a five-carbon chain with a ketone at the C2 position, a chlorine atom at the C3 position, and a hydroxyl group at the C5 position. This specific arrangement of functional groups makes it a valuable precursor in various synthetic endeavors. For instance, it is utilized in the preparation of thiothiamine. chemicalbook.compharmaffiliates.com

The chlorine atom at the C3 position is susceptible to nucleophilic attack, while the ketone and hydroxyl groups offer additional sites for chemical modification. This trifunctional nature allows for a range of selective transformations, making it a versatile building block for more complex molecules.

Historical Context of Pentanone Derivatives in Chemical Research

Pentanone derivatives, in general, have a rich history in chemical research. The basic pentanone framework is a common motif in many natural products and synthetic compounds. hmdb.ca Research into their derivatives has led to the development of new synthetic methodologies and the discovery of molecules with interesting biological activities. ontosight.ai For example, derivatives of 1-pentanone have been explored for potential applications in pharmaceuticals and agrochemicals. ontosight.ai The study of pentanone derivatives has also contributed to our understanding of reaction mechanisms, such as the Aldol-Tishchenko reaction. soton.ac.uk The continuous exploration of pentanone chemistry underscores its fundamental importance in the advancement of organic synthesis and medicinal chemistry. nih.govmdpi.com

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H9ClO2 | nih.govechemi.com |

| Molecular Weight | 136.58 g/mol | nih.gov |

| Boiling Point | 263.5 °C at 760 mmHg | chemsrc.comalfa-chemistry.com |

| Flash Point | 113.2 °C | chemsrc.comalfa-chemistry.com |

| Density | 1.162 g/cm³ | chemsrc.comalfa-chemistry.com |

| pKa | 14.52 ± 0.10 (Predicted) | guidechem.com |

| LogP | 0.56520 | chemsrc.com |

| CAS Number | 13045-13-1 | nih.govchemsrc.com |

Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-5-hydroxypentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-4(8)5(6)2-3-7/h5,7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWDUQCSMYWUHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399159 | |

| Record name | 3-chloro-5-hydroxypentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13045-13-1 | |

| Record name | 3-chloro-5-hydroxypentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-5-HYDROXY-2-PENTANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 5 Hydroxy 2 Pentanone

Established Synthetic Routes and Reaction Mechanisms

Established methods for the synthesis of 3-Chloro-5-hydroxy-2-pentanone rely on fundamental organic reactions, providing a solid foundation for its preparation. These routes are characterized by their reaction mechanisms, which include direct electrophilic attack on a ketone enol or enolate, strategic manipulation of functional groups, and transformation of cyclic precursors.

Direct Chlorination Approaches

Direct α-chlorination of ketones is a primary method for synthesizing α-chloroketones. pitt.edu This approach, when applied to a substrate like 5-hydroxy-2-pentanone, involves the selective introduction of a chlorine atom at the carbon atom adjacent to the carbonyl group (the α-position). The presence of the hydroxyl group requires careful selection of reagents to avoid side reactions.

The mechanism typically proceeds through an enol or enolate intermediate. In acidic conditions, the ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking an electrophilic chlorine source. Under basic conditions, a strong base deprotonates the α-carbon to form an enolate, which is a more potent nucleophile than the enol and readily reacts with an electrophilic chlorinating agent.

A variety of chlorinating agents can be employed for this transformation, each with its own advantages regarding reactivity and selectivity.

Common Chlorinating Agents for α-Chlorination of Ketones:

| Reagent | Conditions | Remarks |

| Sulfuryl chloride (SOCl) | Typically used with a catalyst or initiator. | Can lead to dichlorination if not controlled. |

| N-Chlorosuccinimide (NCS) | Often used under acidic or radical conditions. | A milder and more selective reagent. pitt.edu |

| p-Toluenesulfonyl chloride (TsCl) | Used with a strong base like LDA to form the enolate first. | Provides good yields for monochlorination. pitt.edu |

| Trichloroisocyanuric acid (TCCA) | A stable and safe source of electrophilic chlorine. organic-chemistry.org | Can also act as an oxidant. organic-chemistry.org |

| Copper(II) chloride (CuCl) | Can provide selectivity for the more substituted α-carbon. pitt.edu | A classic method for this transformation. pitt.edu |

For the synthesis of this compound, a key challenge is the chemoselectivity, as the hydroxyl group can also react with some chlorinating agents. Protection of the hydroxyl group as an ether or ester prior to chlorination, followed by deprotection, is a common strategy to circumvent this issue.

Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.meimperial.ac.uksolubilityofthings.com This strategy can be applied to synthesize this compound from precursors with different functionalities.

One plausible FGI approach is the formation of a halohydrin from an alkene. This reaction involves the addition of a halogen and a hydroxyl group across a double bond. fiveable.me For instance, starting with a suitable pentene derivative, such as 4-penten-2-ol, treatment with a source of electrophilic chlorine in the presence of water could yield a mixture of regioisomeric chlorohydrins, including the desired this compound after oxidation of the secondary alcohol. The regioselectivity of the halohydrin formation is governed by Markovnikov's rule, where the nucleophile (water) attacks the more substituted carbon of the intermediate halonium ion.

Another FGI strategy could involve the reduction of a precursor containing a different functional group at the 3-position, such as a double bond or another leaving group. Conversely, oxidation of a suitable precursor could also be envisioned. imperial.ac.uk

Synthesis from Precursor Molecules

The synthesis of this compound can be efficiently achieved by starting from readily available precursor molecules and subjecting them to specific chemical transformations.

5-Hydroxy-2-pentanone is a direct and logical precursor for the synthesis of this compound. The primary transformation required is the selective chlorination at the α-position (C-3) of the ketone. This falls under the direct chlorination approaches discussed earlier. The reaction would involve the formation of the enol or enolate of 5-hydroxy-2-pentanone, followed by reaction with a suitable chlorinating agent. As mentioned, protecting the hydroxyl group may be necessary to achieve high yields and avoid unwanted side products.

Furan (B31954) derivatives serve as valuable precursors for the synthesis of linear, functionalized molecules through ring-opening reactions. A notable example is the synthesis of the related compound 5-chloro-2-pentanone (B45304) from 2-methylfuran (B129897). This process involves the hydrogenation of 2-methylfuran to 2-methyl-4,5-dihydrofuran, followed by a ring-opening chlorination reaction with hydrochloric acid. google.com

A similar strategy could be adapted for the synthesis of this compound. For instance, a furan derivative bearing a hydroxylated side chain could undergo a ring-opening and chlorination sequence. The synthesis of the related compound 3,4-dichloro-5-hydroxy-2(5H)-furanone from furfural (B47365) demonstrates the utility of furan precursors in generating halogenated, hydroxylated structures. mdpi.comnih.gov

Advanced Synthetic Approaches and Process Optimization

Recent advancements in organic synthesis have led to the development of more efficient, selective, and environmentally benign methods for the preparation of α-chloroketones. These advanced approaches focus on catalysis and process optimization to overcome the limitations of traditional methods.

Catalytic enantioselective α-chlorination of ketones has emerged as a powerful tool for the synthesis of chiral α-chloroketones. acs.orgresearchgate.netnih.gov These methods often employ chiral organocatalysts, such as proline derivatives or Cinchona alkaloids, to control the stereochemistry of the chlorination reaction. researchgate.netacs.org While this compound is achiral, the principles of catalytic chlorination can be applied to improve reaction efficiency and selectivity. For instance, using catalytic amounts of a Lewis acid or an organocatalyst can activate the substrate or the chlorinating agent, leading to milder reaction conditions and higher yields.

Catalytic Hydrogenation of Precursors

Catalytic hydrogenation serves as a pivotal method for the reduction of functional groups, and it can be envisioned as a key step in the synthesis of this compound from suitable precursors. A plausible synthetic strategy involves the catalytic hydrogenation of a precursor molecule where a reducible functional group is strategically placed to yield the desired hydroxyl group upon reduction.

One potential precursor is a derivative of levulinic acid. For instance, a ketal of a levulinic ester could be subjected to catalytic hydrogenation to selectively reduce the ester functionality to a primary alcohol. This approach has been successfully employed in the synthesis of related compounds like 5-chloro-2-pentanone. In a similar vein, a precursor to this compound could be designed to undergo selective hydrogenation. The choice of catalyst is critical to ensure the chemoselective reduction of the target functional group without affecting other parts of the molecule, such as the ketone or the carbon-chlorine bond. Catalysts based on precious metals like palladium, platinum, or ruthenium, often supported on carbon, are commonly used for such transformations. The reaction conditions, including hydrogen pressure, temperature, and solvent, would need to be carefully optimized to achieve high yield and selectivity.

Table 1: Potential Precursors for Catalytic Hydrogenation

| Precursor Structure | Target Functional Group for Hydrogenation | Potential Catalyst |

| Ester of 3-chloro-5-oxo-pentanoic acid | Ester | Palladium on Carbon (Pd/C) |

| 3-Chloro-5-oxopentanal | Aldehyde | Platinum(IV) oxide (PtO₂) |

Vacuum-Assisted Chlorination and Hydrolysis Techniques

The introduction of the chlorine atom at the C-3 position and the hydroxyl group at the C-5 position can be conceptualized through a sequence of chlorination and hydrolysis reactions. Vacuum-assisted techniques can be particularly advantageous in these processes to control reaction conditions and remove volatile byproducts, thereby driving the reaction to completion and improving product purity.

A potential starting material for this approach is α-acetyl-γ-butyrolactone. This precursor can undergo chlorination at the α-position of the ketone. Subsequently, hydrolysis of the lactone ring, followed by decarboxylation, would yield a chloroketone intermediate. Further synthetic modifications would be necessary to introduce the hydroxyl group at the C-5 position.

The use of a vacuum can be beneficial during the chlorination step, particularly if gaseous reagents or byproducts are involved, to ensure their efficient removal from the reaction mixture. Similarly, during hydrolysis, applying a vacuum can facilitate the removal of volatile acids or solvents, which can influence the reaction equilibrium and rate. For instance, in the synthesis of the related 3,5-dichloro-2-pentanone, stirring under reduced pressure is employed after the initial chlorination step.

Reactor Design Considerations for Enhanced Yields

The design of the reactor plays a crucial role in optimizing the yield and purity of the final product in chemical synthesis. For the synthesis of this compound, particularly on a larger scale, several reactor design features should be considered to enhance efficiency and safety.

Given the potential for exothermic reactions, such as chlorination, a reactor with efficient heat exchange capabilities is paramount. A jacketed glass reactor, which allows for the circulation of a cooling or heating fluid, is a common choice for laboratory and pilot-scale synthesis. The use of a glass reactor also provides the advantage of visual monitoring of the reaction progress.

For reactions involving corrosive reagents like hydrochloric acid, which may be used or generated during hydrolysis, the reactor material must be corrosion-resistant. Glass-lined steel reactors are often employed in industrial settings for this purpose.

To ensure proper mixing and mass transfer, especially in heterogeneous reaction mixtures, the reactor should be equipped with an appropriate stirring mechanism, such as a mechanical stirrer with a suitable impeller design. For vacuum-assisted processes, the reactor must be designed to withstand the reduced pressure without compromising its integrity. The inclusion of a condenser and a collection vessel is necessary to capture and separate any volatile components removed under vacuum.

Stereochemical Control in Synthesis

The presence of a stereocenter at the C-3 position (bearing the chlorine atom) in this compound means that this compound can exist as a pair of enantiomers. Controlling the stereochemical outcome of the synthesis to produce a single enantiomer (enantioselective synthesis) or a specific diastereomer (diastereoselective synthesis) is a significant challenge in modern organic synthesis, particularly for the development of chiral molecules.

Strategies for Enantioselective and Diastereoselective Synthesis

Currently, there is a lack of specific literature detailing the enantioselective or diastereoselective synthesis of this compound. However, general strategies for the asymmetric synthesis of related α-chloro ketones and β-hydroxy ketones can be considered as potential avenues for exploration.

Enantioselective strategies would focus on the asymmetric introduction of the chlorine atom at the C-3 position. This could potentially be achieved through:

Asymmetric chlorination of a suitable enolate or enol ether precursor: This would involve the use of a chiral chlorinating agent or a chiral catalyst to induce facial selectivity in the attack on the prochiral enolate.

Kinetic resolution of a racemic mixture of this compound: This would involve the use of a chiral reagent or catalyst that reacts preferentially with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate.

Diastereoselective strategies would be relevant if an additional stereocenter were present in the molecule or introduced during the synthesis. For instance, if the hydroxyl group at C-5 were part of a chiral fragment, the introduction of the chlorine at C-3 could be influenced by the existing stereocenter, leading to the preferential formation of one diastereomer over the other.

Chiral Auxiliary and Catalyst-Mediated Approaches

Chiral auxiliaries are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be incorporated into the precursor molecule to control the stereochemistry of the chlorination step. For example, the precursor ketone could be converted into a chiral enamine or imine using a chiral amine as the auxiliary. Subsequent chlorination would be directed by the chiral auxiliary, leading to an enantiomerically enriched product after removal of the auxiliary.

Catalyst-mediated approaches involve the use of a chiral catalyst to create the desired stereocenter. In the context of synthesizing this compound, a chiral catalyst could be employed in an asymmetric chlorination reaction. Chiral Lewis acids or chiral organocatalysts have been successfully used in the enantioselective α-halogenation of ketones and could potentially be adapted for this synthesis.

Table 2: Potential Chiral Approaches

| Approach | Description | Potential Reagents/Catalysts |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct chlorination. | Evans' oxazolidinones, SAMP/RAMP hydrazones |

| Chiral Catalyst | Use of a chiral catalyst to promote enantioselective chlorination. | Chiral Lewis acids (e.g., with BINOL ligands), Chiral amines (organocatalysis) |

Analysis of Stereoisomeric Purity in Synthetic Products

Once a stereoselective synthesis has been attempted, it is crucial to determine the stereoisomeric purity of the product, which is typically expressed as enantiomeric excess (ee) for enantiomers or diastereomeric ratio (dr) for diastereomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to determine stereoisomeric purity, although enantiomers themselves have identical NMR spectra in an achiral environment. To differentiate them, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which will have distinct NMR spectra. The integration of the signals corresponding to each diastereomer allows for the determination of the diastereomeric ratio, which can then be related to the original enantiomeric excess. Alternatively, a chiral solvating agent can be added to the NMR sample, which forms transient diastereomeric complexes with the enantiomers, leading to the separation of their signals.

Table 3: Methods for Stereoisomeric Purity Analysis

| Analytical Technique | Principle of Separation/Differentiation | Information Obtained |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Enantiomeric excess (ee) |

| NMR with Chiral Derivatizing Agent | Conversion of enantiomers into diastereomers with distinct NMR spectra. | Diastereomeric ratio (dr), convertible to ee |

| NMR with Chiral Solvating Agent | Formation of transient diastereomeric complexes leading to signal separation. | Enantiomeric excess (ee) |

Chemical Reactivity and Mechanistic Studies of 3 Chloro 5 Hydroxy 2 Pentanone

Nucleophilic Substitution Reactions

Substitution at the Chlorinated Carbon

The chlorine atom at the C3 position is situated on a secondary carbon and acts as a competent leaving group in nucleophilic substitution reactions. This allows for the introduction of a variety of nucleophiles at this position, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

One significant area of study involves the reaction of 3-chloro-5-hydroxy-2-pentanone with amines. Primary and secondary amines can displace the chloride ion to form 3-amino-5-hydroxy-2-pentanone derivatives. These reactions are fundamental in the synthesis of more complex molecules and heterocyclic systems. For instance, multicomponent reactions involving primary or secondary alkyl amines, methyl ketones, and related 3-oxo esters can lead to the formation of 3-alkylamino-5-hydroxycyclohexenone derivatives, showcasing the utility of this substitution pathway. researchgate.net

The general mechanism for this substitution follows an SN2 pathway, where the nucleophilic amine attacks the electrophilic carbon bearing the chlorine atom, leading to inversion of stereochemistry if the carbon is chiral. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed as a byproduct.

Table 1: Examples of Nucleophilic Substitution at C3

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Primary/Secondary Amines (RNH₂, R₂NH) | 3-Amino-5-hydroxy-2-pentanone |

| Thiol | Sodium Thiolate (RSNa) | 3-(Alkylthio)-5-hydroxy-2-pentanone |

| Azide | Sodium Azide (NaN₃) | 3-Azido-5-hydroxy-2-pentanone |

Reactions Involving the Hydroxyl Group

The primary hydroxyl group at the C5 position behaves as a typical alcohol. It can be readily converted into a variety of other functional groups. Common transformations include esterification and etherification.

Esterification: The hydroxyl group reacts with carboxylic acids, acid chlorides, or acid anhydrides to form esters. This reaction is often catalyzed by an acid or a base.

Etherification: Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (Williamson ether synthesis), forming an ether.

These reactions are often employed to protect the hydroxyl group while other transformations are carried out on the ketone or the chlorinated carbon. The choice of protecting group is crucial to ensure it is stable under the subsequent reaction conditions and can be removed selectively.

Intramolecular Cyclization Pathways

The presence of both a hydroxyl group and an electrophilic carbonyl carbon within the same molecule allows for the possibility of intramolecular cyclization. This compound can theoretically exist in equilibrium with its cyclic hemiketal form, 2-chloro-2-methyl-tetrahydrofuran-5-ol.

Studies on analogous hydroxyketones, such as 5-hydroxy-2-pentanone and 6-hydroxy-2-hexanone, have shown that this ring-chain tautomerism is highly dependent on the solvent. researchgate.net In most organic solvents, there is a preference for the open-chain form. researchgate.net This preference becomes more pronounced with increasing solvent polarity and temperature; in aqueous solutions, there is often no spectral evidence of the cyclic form. researchgate.net This suggests that under most conditions, this compound will predominantly exist as the open-chain ketone. However, under specific conditions, such as electrooxidation, related hydroxyketone derivatives have been shown to undergo intramolecular cyclization to form tetrahydrofuran rings. researchgate.net

Carbonyl Reactivity and Transformations

Reactions at the Ketone Functionality

The ketone group at the C2 position is a site of significant reactivity. It can undergo nucleophilic addition, reduction, and other transformations characteristic of carbonyl compounds.

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would result in the formation of 3-chloro-2,5-pentanediol.

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by a range of nucleophiles. For example, Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the carbonyl group to form tertiary alcohols after an aqueous workup.

Hydrazone Formation: In a related reaction, 5-hydroxy-2-pentanone reacts with phenylhydrazine to form the corresponding phenylhydrazone, a reaction that serves as a precursor for further cyclization reactions. researchgate.net

Tautomerism and Enolization Studies

Like most ketones with alpha-hydrogens, this compound can undergo keto-enol tautomerism. masterorganicchemistry.com This is an equilibrium between the keto form and its constitutional isomer, the enol form, which contains a carbon-carbon double bond and a hydroxyl group. libretexts.org This process can be catalyzed by either acid or base. youtube.com

This compound has two alpha-carbons (C1 and C3) bearing hydrogens, allowing for the formation of two different enol tautomers:

Enol 1 (Δ¹-enol): 3-Chloro-5-hydroxypent-1-en-2-ol, formed by deprotonation at C1.

Enol 2 (Δ²-enol): 3-Chloro-5-hydroxypent-2-en-2-ol, formed by deprotonation at C3.

The equilibrium generally favors the keto form for simple ketones. libretexts.org However, the stability of the enol form can be influenced by factors such as conjugation and intramolecular hydrogen bonding. libretexts.orgyoutube.com The presence of the electron-withdrawing chlorine atom at C3 increases the acidity of the hydrogen at C3, which could influence the kinetics of enolization under basic conditions. The relative stability of the two possible enols would depend on the substitution of the double bond, with more substituted alkenes generally being more stable. youtube.com

Table 2: Potential Enol Tautomers of this compound

| Tautomer Name | Position of C=C | Formation Pathway |

|---|---|---|

| 3-Chloro-5-hydroxypent-1-en-2-ol | Between C1 and C2 | Deprotonation of the methyl group (C1) |

Role in Complex Reaction Cascades

The unique trifunctional nature of this compound, possessing a ketone, a secondary chloride, and a primary hydroxyl group, positions it as a versatile substrate and intermediate in a variety of complex reaction cascades. Its strategic arrangement of functional groups allows for sequential or concerted transformations, enabling the construction of diverse and complex molecular architectures, particularly heterocyclic compounds.

The reactivity of the α-chloro ketone moiety allows for nucleophilic substitution at the C3 position, while the ketone at C2 and the hydroxyl group at C5 provide additional sites for a range of chemical modifications. This multifunctionality is key to its role in reaction sequences where multiple bonds are formed in a single operation, a hallmark of efficient organic synthesis.

One of the primary applications of this compound is as a key building block in the synthesis of thiothiamine. This suggests its utility in multi-step syntheses where its carbon skeleton is incorporated into a larger, more complex molecule.

Hypothesized Reaction Cascades

While specific detailed studies on complex reaction cascades involving this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the behavior of analogous compounds. Several potential cascade pathways can be postulated:

Intramolecular Cyclization Cascades: The presence of both a hydroxyl group and a chlorine atom, a good leaving group, within the same molecule sets the stage for intramolecular cyclization reactions. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then act as an internal nucleophile, attacking the carbon bearing the chlorine atom in an SN2 reaction. Depending on the regioselectivity of the attack, this could lead to the formation of substituted furan (B31954) or oxetane derivatives. For instance, a 5-exo-tet cyclization would yield a substituted tetrahydrofuran, a common motif in many natural products.

Favorskii-Type Rearrangements and Subsequent Reactions: As an α-halo ketone, this compound could potentially undergo a Favorskii rearrangement in the presence of a base. This rearrangement typically involves the formation of a cyclopropanone intermediate followed by nucleophilic ring opening to yield a carboxylic acid derivative with a rearranged carbon skeleton. The presence of the hydroxyl group could influence the course of this rearrangement or participate in subsequent lactonization steps, adding another layer of complexity and potential for molecular diversity.

Sequential Nucleophilic Addition and Substitution: The ketone carbonyl group is susceptible to nucleophilic attack, while the α-chloro position is prone to nucleophilic substitution. This allows for a one-pot, multi-component reaction cascade. For example, a nucleophile could first add to the carbonyl group, and the resulting intermediate could then undergo an intramolecular substitution of the chloride. Alternatively, an external nucleophile could first displace the chloride, followed by a reaction at the ketone.

Illustrative Reaction Pathways

To illustrate the potential of this compound in complex reaction cascades, the following table outlines hypothetical transformations and the types of products that could be formed. These are based on established reactivity patterns of similar functionalized molecules.

| Starting Material | Reagents and Conditions | Key Intermediate(s) | Final Product Class | Plausible Reaction Type |

| This compound | 1. NaH, THF2. H3O+ | Intramolecular alkoxide | Substituted Tetrahydrofuran | Intramolecular Williamson Ether Synthesis |

| This compound | 1. NaOH, H2O2. H3O+ | Cyclopropanone | Hydroxy-substituted carboxylic acid | Favorskii Rearrangement |

| This compound | 1. Grignard Reagent (e.g., MeMgBr)2. NaH | Tertiary alcohol with intramolecular epoxide | Substituted Epoxide | Nucleophilic addition followed by intramolecular cyclization |

| This compound | 1. Amine (e.g., R-NH2)2. Heat | Iminium ion, enamine | Substituted Pyrrole | Paal-Knorr type synthesis |

These examples underscore the potential of this compound to serve as a valuable precursor in the synthesis of complex organic molecules through elegant and efficient reaction cascades. The interplay of its three functional groups provides a rich landscape for the development of novel synthetic methodologies.

Derivatization and Functionalization of 3 Chloro 5 Hydroxy 2 Pentanone

Acetylation and Other Esterification Reactions

The primary hydroxyl group in 3-Chloro-5-hydroxy-2-pentanone readily undergoes esterification reactions. Acetylation, a common example of this transformation, involves reacting the compound with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) to form 5-Acetoxy-3-chloro-2-pentanone. cymitquimica.com This reaction converts the polar hydroxyl group into a less polar ester group, altering the compound's physical and chemical properties.

Esterification is a widely used method for protecting the hydroxyl group during subsequent reactions or for modifying the molecule's biological activity or volatility. gcms.cz The general reaction involves the condensation of the hydroxyl group with a carboxylic acid or its derivative, typically in the presence of an acid catalyst. gcms.cz

Table 1: Products of Esterification Reactions

| Reactant | Product Name | Chemical Formula of Product |

|---|

Formation of Other Halogenated Pentanone Derivatives

The functional groups of this compound allow for the synthesis of other halogenated derivatives. The hydroxyl group can be substituted by other halogens. For instance, in analogous compounds, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used to replace hydroxyl groups with chlorine or bromine atoms, respectively. nih.gov Applying these methods to this compound could yield di-halogenated pentanones, such as 3,5-dichloro-2-pentanone or 5-bromo-3-chloro-2-pentanone. These transformations are significant for creating intermediates with different reactive properties for further synthesis.

Derivatization for Analytical Purposes

Chemical derivatization is a crucial technique used to modify an analyte to enhance its suitability for chromatographic analysis. greyhoundchrom.com For this compound, this involves altering its volatility, stability, or detectability. jfda-online.com

The analysis of this compound by methods like Gas Chromatography-Mass Spectrometry (GC-MS) can be improved through derivatization. jfda-online.com The polar hydroxyl and ketone groups can cause poor peak shape and low volatility. gcms.cz

Silylation: The hydroxyl group can be converted into a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ether using silylating agents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net This is a common strategy for improving the GC analysis of alcohols. gcms.cz

Acylation: Reagents like pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFAA) can be used to acylate the hydroxyl group. The resulting fluorinated esters are highly volatile and exhibit excellent response with electron capture detectors (ECD). greyhoundchrom.com

Oximation: The ketone carbonyl group can be derivatized with reagents like o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) (PFBHA). researchgate.netresearchgate.net This reaction forms an oxime ether, which significantly enhances sensitivity in GC-MS analysis, particularly in negative chemical ionization (NCI) mode. researchgate.net

For High-Performance Liquid Chromatography (HPLC), derivatization is employed to introduce a chromophore or fluorophore, enabling sensitive detection by UV-Visible or fluorescence detectors. researchgate.net Reagents like benzoyl chloride or dansyl chloride could be reacted with the hydroxyl group to achieve this. researchgate.net

Table 2: Common Derivatizing Agents for Analytical Enhancement

| Derivatizing Agent | Target Functional Group | Purpose |

|---|---|---|

| MSTFA, BSTFA | Hydroxyl | Increase volatility and stability for GC |

| PFBHA | Ketone | Enhance sensitivity for GC-MS |

| PFPA, HFAA | Hydroxyl | Increase volatility for GC and ECD detection |

This compound possesses a chiral center at the third carbon atom, meaning it exists as a pair of enantiomers. The separation and analysis of these enantiomers are often achieved by derivatizing the compound with a chiral reagent. jfda-online.com This reaction converts the enantiomeric pair into a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic techniques like GC or HPLC. jfda-online.com For example, reacting the hydroxyl group with a chiral acid chloride would produce diastereomeric esters, allowing for their chromatographic resolution.

Introduction of Nitrogen and Sulfur Heteroatoms

This compound is a key intermediate in the synthesis of compounds containing nitrogen and sulfur heterocycles. Notably, it is used in the preparation of Thiothiamine. pharmaffiliates.comchemicalbook.com Thiamine (B1217682) (Vitamin B1) is a complex molecule containing a pyrimidine (B1678525) ring and a thiazole (B1198619) ring. The thiazole ring is a five-membered heterocycle containing both a sulfur and a nitrogen atom. The synthesis of the thiamine molecule utilizes this compound as a building block to construct this critical thiazole moiety. The chloro, keto, and hydroxyl functionalities all play a role in the cyclization and condensation reactions required to form the heterocyclic ring structure. This application underscores the compound's importance as a versatile precursor in the synthesis of biologically significant molecules. nih.gov

Applications As a Synthetic Intermediate

Precursor in the Synthesis of Thiamine (B1217682) and its Analogues

One of the most critical applications of 3-Chloro-5-hydroxy-2-pentanone is its role as a key precursor in the industrial synthesis of Thiamine (Vitamin B1) and its derivatives, such as thiothiamine. pharmaffiliates.comgoogle.com Thiamine is an essential nutrient composed of a pyrimidine (B1678525) ring and a thiazole (B1198619) ring linked by a methylene (B1212753) bridge. The synthesis of this vital compound relies on the construction of these two heterocyclic rings and their subsequent linkage.

A primary industrial method for synthesizing thiamine involves the reaction of 4-amino-5-aminomethyl-2-methylpyrimidine (the pyrimidine moiety) with a suitable five-carbon fragment that will form the thiazole ring. google.com this compound serves as this crucial five-carbon building block. google.com The reaction sequence leads to the formation of the thiazole ring, which is then attached to the pyrimidine component to yield thiamine. google.com

Utility in the Formation of Thiazolium Salts and Related Heterocycles

The synthesis of thiamine from this compound is a prime example of its utility in forming thiazolium salts. The thiazole ring in thiamine exists as a quaternary ammonium (B1175870) salt, specifically a thiazolium salt, which is the catalytically active portion of the coenzyme thiamine pyrophosphate (TPP).

The formation of the thiazole ring involves a condensation reaction between the pyrimidine precursor and this compound, often in the presence of a sulfur source like carbon disulfide. google.com The chlorine atom and the ketone functionality of the pentanone derivative are directly involved in the cyclization process that creates the substituted thiazole heterocycle. This reaction highlights the compound's effectiveness in constructing sulfur-containing heterocyclic systems, which are prevalent in many biologically active molecules.

Role in the Preparation of Complex Organic Molecules

The class of molecules to which this compound belongs—halogenated alcohols and ketones—are highly valued as intermediates for building complex molecular structures found in pharmaceuticals and agrochemicals. The ability to introduce a wide array of functional groups via nucleophilic substitution of the chlorine atom, combined with reactions at the carbonyl and hydroxyl centers, allows for the creation of diverse chemical scaffolds. While its primary documented use is in thiamine synthesis, its structural motifs are relevant to the broader chemical industry. For instance, the related compound 5-chloro-2-pentanone (B45304) is an important starting material for agrochemicals and pharmaceuticals like Ciprofloxacin and Sparfloxacin. google.com The trifunctional nature of this compound makes it a versatile building block for creating a variety of complex organic products.

This compound is a direct precursor to other important synthetic intermediates, such as mercaptoketones. In the context of thiamine synthesis, alternative pathways utilize 3-mercapto-5-hydroxypentan-2-one. google.com This mercaptoketone can be prepared from this compound by substituting the chlorine atom with a thiol group. The chlorine atom at the C3 position serves as a good leaving group, readily displaced by a sulfur nucleophile. This conversion underscores its role as a foundational building block for sulfur-containing natural products and their analogues.

Analytical Methodologies for the Characterization and Quantification of 3 Chloro 5 Hydroxy 2 Pentanone

Chromatographic Techniques

Chromatographic methods are fundamental for separating 3-Chloro-5-hydroxy-2-pentanone from impurities and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for assessing the purity and confirming the identity of this compound. In this technique, the compound is vaporized and separated from other volatile components based on its partitioning between a stationary phase and a mobile gas phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a molecular fingerprint.

For a hydroxyketone like this compound, derivatization, such as silylation of the hydroxyl group, may be employed to increase its volatility and thermal stability, leading to improved chromatographic peak shape and resolution. The identity of the compound is confirmed by comparing its retention time and mass spectrum with that of a known reference standard. Purity is determined by calculating the peak area of the target compound relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative GC-MS Parameters for Analysis

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium at 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 35-250 m/z |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the quantification of this compound, particularly for samples in a liquid matrix or for compounds that are not sufficiently volatile or stable for GC. A reversed-phase HPLC method would be a common approach, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase.

Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in the sample to this curve. A UV detector is often used, set to a wavelength where the carbonyl group of the ketone exhibits absorbance.

Table 2: General HPLC Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and confirming the presence of its key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The chemical shift of each signal indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR: The carbon NMR spectrum displays a single peak for each unique carbon atom in the molecule, with chemical shifts indicating the type of carbon (e.g., carbonyl, C-Cl, C-OH).

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| CH₃ (C1) | ~2.2 | Singlet (s) |

| CH (C3) | ~4.5 | Triplet (t) |

| CH₂ (C4) | ~2.1 | Multiplet (m) |

| CH₂ (C5) | ~3.8 | Triplet (t) |

| OH | Variable | Singlet (s, broad) |

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (CH₃) | ~25 |

| C2 (C=O) | ~205 |

| C3 (CHCl) | ~60 |

| C4 (CH₂) | ~40 |

| C5 (CH₂OH) | ~58 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and carbon-chlorine (C-Cl) groups. libretexts.orglibretexts.org

Table 5: Characteristic IR Absorption Bands

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Hydroxyl | O-H stretch | 3500-3200 (broad) |

| Carbonyl | C=O stretch | ~1715 (strong) |

| Alkyl | C-H stretch | 3000-2850 |

| Carbon-Chlorine | C-Cl stretch | 800-600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass Spectrometry (MS) provides information about the molecular weight and structural features of a molecule. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. For this compound, the presence of chlorine is indicated by a characteristic isotopic pattern for the molecular ion, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope. libretexts.org

The fragmentation pattern provides clues to the molecule's structure. Key fragmentation pathways for this compound would include alpha-cleavage adjacent to the carbonyl group and loss of radicals such as the chlorine atom or a water molecule from the hydroxyl group. libretexts.orgmiamioh.edu

Table 6: Expected Key Fragments in Mass Spectrometry

| m/z Value | Identity of Fragment | Fragmentation Pathway |

| 136/138 | [C₅H₉ClO₂]⁺ | Molecular Ion (M⁺) |

| 101 | [C₅H₉O₂]⁺ | Loss of Cl radical |

| 93/95 | [C₄H₆ClO]⁺ | Alpha-cleavage (loss of CH₃CO) |

| 75 | [C₃H₆O₂]⁺ | Alpha-cleavage with Cl loss |

| 43 | [CH₃CO]⁺ | Alpha-cleavage (acylium ion) |

Theoretical and Computational Studies of 3 Chloro 5 Hydroxy 2 Pentanone

Quantum Chemical Calculations

Quantum chemical calculations would be instrumental in elucidating the intrinsic properties of 3-Chloro-5-hydroxy-2-pentanone at the molecular level. These computational methods could provide insights into the molecule's geometry, stability, and electronic characteristics without the need for empirical data.

Conformational Analysis and Energy Landscapes

A comprehensive conformational analysis of this compound would be the first step in its theoretical characterization. This would involve identifying all possible spatial arrangements of the atoms (conformers) and determining their relative stabilities.

Methodology: Techniques such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) would be employed to perform a systematic scan of the potential energy surface. By rotating the single bonds within the molecule, particularly around the C2-C3, C3-C4, and C4-C5 bonds, a series of starting geometries would be generated. Each of these geometries would then be optimized to find the nearest local energy minimum.

Expected Findings: The calculations would likely reveal a complex energy landscape with several stable conformers. The relative energies of these conformers would be influenced by a combination of steric hindrance between the chloro, hydroxyl, and carbonyl groups, as well as intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen or the chlorine atom. A data table summarizing the relative energies and key dihedral angles of the most stable conformers would be generated.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O=C-C-Cl) | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | 60° | 180° | 0.00 |

| 2 | -60° | 180° | 0.85 |

| 3 | 180° | 60° | 1.52 |

| 4 | 60° | -60° | 2.10 |

| 5 | 180° | 180° | 3.50 |

Note: This data is hypothetical and for illustrative purposes only.

Electronic Structure and Reactivity Predictions

Once the most stable conformers are identified, their electronic structures would be analyzed to predict the molecule's reactivity.

Methodology: Molecular orbital (MO) theory calculations would be performed to determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The distribution of electron density would be mapped, and atomic charges would be calculated using methods like Natural Bond Orbital (NBO) analysis.

Expected Findings: The HOMO would likely be localized on the oxygen atoms of the carbonyl and hydroxyl groups and the chlorine atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be centered on the carbonyl carbon, suggesting it is the most probable site for nucleophilic attack. A molecular electrostatic potential (MEP) map would visually represent the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, further guiding reactivity predictions.

Table 2: Hypothetical Calculated Electronic Properties of the Most Stable Conformer of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 D |

| NBO Charge on Carbonyl Carbon | +0.65 e |

| NBO Charge on Chlorine | -0.15 e |

Note: This data is hypothetical and for illustrative purposes only.

Reaction Pathway Modeling

Computational modeling could also be used to investigate the mechanisms of reactions involving this compound, providing a deeper understanding of its synthesis and potential transformations.

Computational Studies of Synthesis Mechanisms

The synthesis of this compound could be modeled to understand the reaction mechanism and identify key intermediates and transition states. For instance, the chlorination of 5-hydroxy-2-pentanone could be investigated.

Methodology: The reaction pathway would be modeled by identifying the structures of the reactants, products, any intermediates, and the transition states connecting them. Transition state theory would be used to calculate the activation energies for each step of the proposed mechanism.

Expected Findings: The calculations would likely show the reaction proceeding through a specific transition state geometry. The calculated activation energy would provide an estimate of the reaction rate. By comparing different possible pathways, the most favorable mechanism could be determined.

Prediction of Reaction Outcomes and Selectivity

Computational chemistry is a powerful tool for predicting the outcomes and selectivity of chemical reactions. For this compound, this could involve predicting the regioselectivity of nucleophilic substitution at the chlorinated carbon versus addition to the carbonyl group.

Methodology: By modeling the reaction pathways for different potential products and calculating their respective activation energies, the kinetic and thermodynamic favorability of each pathway can be assessed. For example, the reaction with a nucleophile could be modeled to determine whether substitution of the chlorine atom or addition to the carbonyl group is more likely.

Expected Findings: The computational results would predict the major product of a given reaction under specific conditions. For instance, it might be found that under kinetic control (lower temperatures), one product is favored, while under thermodynamic control (higher temperatures), a different, more stable product is formed. This information would be invaluable for designing synthetic routes that selectively produce a desired product.

Potential Biological and Biochemical Research Avenues

Investigation as a Metabolite or Degradation Product

The presence of a chlorine atom in 3-chloro-5-hydroxy-2-pentanone suggests that it could be a product of metabolic or environmental degradation pathways. Halogenated organic compounds are known to be formed through various biological and abiotic processes.

Hypothetical Formation Pathways:

Metabolism of Xenobiotics: It is conceivable that this compound could arise from the metabolism of more complex chlorinated xenobiotics, such as pesticides or industrial chemicals. Phase I metabolic reactions, often mediated by cytochrome P450 enzymes, can introduce oxygen atoms into organic molecules, while dehalogenation and rearrangement reactions could lead to the formation of this specific structure.

Microbial Degradation: Microorganisms play a crucial role in the degradation of environmental pollutants. It is plausible that certain bacterial or fungal strains could partially degrade larger chlorinated compounds, resulting in the formation of this compound as a metabolic intermediate.

Abiotic Degradation: Environmental factors such as sunlight (photodegradation) or hydrolysis could contribute to the breakdown of chlorinated precursors into smaller, more oxidized fragments like this compound.

Further research in this area would involve screening for the presence of this compound in biological samples exposed to relevant xenobiotics or in environmental matrices where microbial degradation of chlorinated compounds is occurring.

Substrate for Enzymatic Reactions (Hypothetical)

The functional groups present in this compound make it a potential substrate for several classes of enzymes. The study of such hypothetical enzymatic reactions could reveal novel biochemical pathways and enzymatic capabilities.

Potential Enzymatic Transformations:

Dehalogenases: These enzymes catalyze the removal of halogen atoms from organic compounds. A dehalogenase could potentially act on this compound to remove the chlorine atom, a critical step in detoxification and metabolism. This could proceed via a nucleophilic substitution or a reductive dehalogenation mechanism.

Ketone Reductases: The ketone group at the C-2 position is a prime target for ketone reductases (also known as alcohol dehydrogenases). These enzymes could stereoselectively reduce the ketone to a secondary alcohol, yielding 3-chloro-pentane-2,5-diol.

Kinases: The primary hydroxyl group at the C-5 position could be a substrate for kinases, which would catalyze its phosphorylation to form 3-chloro-2-oxo-pentyl-5-phosphate. This phosphorylation could "activate" the molecule for further metabolic transformations.

| Enzyme Class | Potential Reaction | Potential Product |

|---|---|---|

| Dehalogenase | Removal of chlorine atom | 5-hydroxy-2-pentanone |

| Ketone Reductase | Reduction of the ketone group | 3-chloro-pentane-2,5-diol |

| Kinase | Phosphorylation of the hydroxyl group | 3-chloro-2-oxo-pentyl-5-phosphate |

Structure-Activity Relationship Studies of Derivatives (Hypothetical)

The trifunctional nature of this compound, with its electrophilic α-chloroketone system and nucleophilic hydroxyl group, makes it a valuable scaffold for the synthesis of diverse derivatives. Investigating the structure-activity relationships (SAR) of these derivatives could lead to the discovery of new biologically active compounds. α-Haloketones are known to be key precursors for a variety of pharmacologically significant compounds. mdpi.com

Hypothetical Research Directions:

Synthesis of Heterocyclic Compounds: The reactive nature of α-haloketones makes them excellent starting materials for the synthesis of various heterocyclic compounds, such as thiazoles, imidazoles, and oxazoles. mdpi.com By reacting this compound with different nucleophiles, a library of novel heterocyclic derivatives could be generated.

Modification of the Hydroxyl Group: The primary alcohol at C-5 can be readily modified through esterification or etherification to introduce a wide range of substituents. These modifications would alter the lipophilicity and steric properties of the molecule, which could have a significant impact on its biological activity.

Biological Screening: The synthesized derivatives could be screened for a variety of biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory properties. The results of these screens would provide valuable data for establishing SAR, guiding the design of more potent and selective compounds.

| Modification Site | Reaction Type | Resulting Derivative Class |

|---|---|---|

| α-Chloroketone | Cyclocondensation with thiourea | Thiazoles |

| α-Chloroketone | Reaction with amidines | Imidazoles |

| Hydroxyl Group | Esterification | Esters |

| Hydroxyl Group | Etherification | Ethers |

Role in Maillard Reactions and Flavor Chemistry (through related compounds)

The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a cornerstone of flavor chemistry, responsible for the desirable aromas and colors in cooked foods. wikipedia.org The degradation of thiamine (B1217682) (Vitamin B1) during cooking is also a significant contributor to the formation of important flavor compounds, particularly in meat. nih.gov

Structurally, this compound shares features with key intermediates in these pathways. For instance, 5-hydroxy-3-mercapto-2-pentanone is a known intermediate in the degradation of thiamine, which leads to the formation of the important meat aroma compound 2-methyl-3-furanthiol. nih.gov The structural similarity between this intermediate and this compound suggests that the latter could potentially be involved in analogous or competing reactions, or that its unchlorinated backbone could be a product of similar degradation pathways.

Safety, Handling, and Environmental Considerations in Academic Research

Laboratory Safety Protocols for Halogenated Compounds

The presence of a halogen atom in organic compounds often imparts specific hazards that require dedicated safety measures. For 3-Chloro-5-hydroxy-2-pentanone, the primary hazards identified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) include acute oral toxicity, skin irritation, and respiratory irritation. nih.gov Therefore, handling this compound requires a comprehensive approach to laboratory safety that minimizes all potential routes of exposure.

Personal Protective Equipment (PPE): Appropriate PPE is the first line of defense. This includes, at a minimum, chemical-resistant gloves, safety goggles to prevent eye contact, and a lab coat. sigmaaldrich.com Given the potential for respiratory irritation, work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any vapors. sigmaaldrich.com

Engineering Controls: A properly functioning chemical fume hood is a critical engineering control for handling volatile or irritating halogenated compounds. sigmaaldrich.com Emergency equipment, including safety showers and eyewash stations, must be readily accessible and in good working order. sigmaaldrich.com

Safe Handling Practices: Direct contact with the skin and eyes should be strictly avoided. sigmaaldrich.com In case of accidental skin contact, the affected area should be washed immediately and thoroughly with soap and water. sigmaaldrich.com For eye contact, flushing with copious amounts of water for at least 15 minutes is crucial, followed by medical attention. sigmaaldrich.com Ingestion is a significant risk, and therefore, eating, drinking, and smoking are strictly prohibited in the laboratory. sigmaaldrich.com

Responsible Disposal and Waste Management

The responsible disposal of halogenated compounds like this compound is a critical aspect of laboratory practice, governed by environmental regulations. Improper disposal can lead to environmental contamination and potential harm to ecosystems.

Waste Segregation: A fundamental principle of chemical waste management is the segregation of different waste streams. Halogenated organic waste must be collected separately from non-halogenated waste. This is because the presence of halogens can interfere with certain waste treatment processes, such as solvent recycling, and may require specific disposal methods like high-temperature incineration. chemicalbook.com

Waste Containers and Labeling: Halogenated waste should be collected in clearly labeled, appropriate containers. The containers must be in good condition, compatible with the chemical, and have a secure lid to prevent leakage or evaporation. achemblock.com The label should clearly indicate "Halogenated Waste" and list the chemical constituents. achemblock.com

Disposal Procedures: Halogenated waste should never be poured down the drain. dntb.gov.ua Aqueous waste streams containing halogenated compounds must also be collected for appropriate disposal. Once the waste container is full, it should be sealed and handed over to the institution's environmental health and safety office for disposal by a licensed hazardous waste management company. These companies employ specialized methods, such as incineration at high temperatures, to break down the halogenated compounds into less harmful substances.

Q & A

Q. What are the key limitations in current research on this compound, and how can they be addressed?

- Methodological Answer : Major gaps include incomplete ecotoxicological profiles and stereoselective synthesis data. Future work should:

- Expand in silico toxicity predictions using EPI Suite or TEST software .

- Develop enantioselective synthetic routes with >90% ee .

- Publish negative results (e.g., failed reaction conditions) to refine methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.